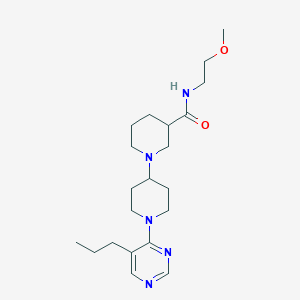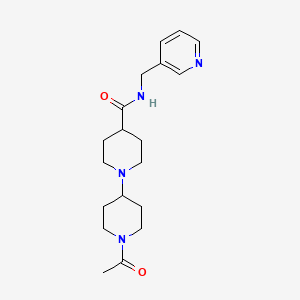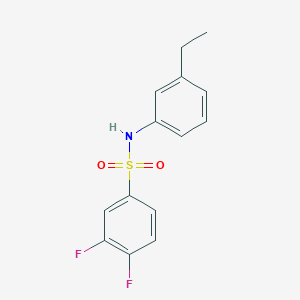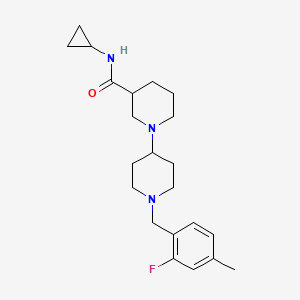
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as MP-10, is a small molecule that has been extensively studied in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamides and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, studies have shown that it acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the reward pathway in the brain and is thought to play a role in addiction. By blocking this receptor, this compound may reduce drug-seeking behavior and have potential as a treatment for addiction.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, this compound has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is that it has been extensively studied in scientific research and its mechanism of action is well understood. This makes it a useful tool for studying the dopamine D3 receptor and its role in addiction. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide. One area of research is to further investigate its potential as a treatment for addiction and other psychiatric disorders. Another area of research is to develop more soluble analogs of this compound that can be used in a wider range of experiments. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves several steps, including the reaction of 4-chloropyrimidine with 5-propyl-1,3-diaminopentane to form 5-propylpyrimidin-4-amine. This intermediate is then reacted with 1-(2-methoxyethyl)piperazine to form N-(2-methoxyethyl)-1-(5-propylpyrimidin-4-yl)piperazine. Finally, this compound is reacted with 3-isocyanato-benzonitrile to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-1'-(5-propylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. One of the major areas of research has been in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals and may have potential as a treatment for drug addiction in humans. This compound has also been studied for its potential as an antidepressant and anxiolytic agent. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-1-[1-(5-propylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O2/c1-3-5-17-14-22-16-24-20(17)25-11-7-19(8-12-25)26-10-4-6-18(15-26)21(27)23-9-13-28-2/h14,16,18-19H,3-13,15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUHNDPTWPQMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)

![1'-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5468330.png)
![2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)

![2-[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]-2-oxoethanol](/img/structure/B5468354.png)
![N-[1-(4-methylphenyl)propyl]cyclopropanecarboxamide](/img/structure/B5468366.png)
![N-(4-bromophenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5468370.png)
![4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid](/img/structure/B5468374.png)


![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)